Cas no 1010869-21-2 (2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol)
![2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol structure](https://www.kuujia.com/scimg/cas/1010869-21-2x500.png)
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol
- Phenol, 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methyl-2-buten-1-yl)oxy]-
- 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol
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- Inchi: 1S/C21H22N2O3/c1-14(2)10-11-26-15-8-9-17(19(24)12-15)21-18(13-22-23-21)16-6-4-5-7-20(16)25-3/h4-10,12-13,24H,11H2,1-3H3,(H,22,23)
- InChI Key: LYJPKABFNQYMNO-UHFFFAOYSA-N
- SMILES: C1(O)=CC(OC/C=C(\C)/C)=CC=C1C1C(C2=CC=CC=C2OC)=CNN=1
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-3806-2mg |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol |
1010869-21-2 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-3806-4mg |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol |
1010869-21-2 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-3806-50mg |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol |
1010869-21-2 | 50mg |
$160.0 | 2023-09-11 | ||
Life Chemicals | F3385-3806-3mg |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol |
1010869-21-2 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-3806-15mg |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol |
1010869-21-2 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3385-3806-20mg |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol |
1010869-21-2 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-3806-25mg |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol |
1010869-21-2 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3385-3806-5mg |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol |
1010869-21-2 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-3806-10mg |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol |
1010869-21-2 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-3806-5μmol |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol |
1010869-21-2 | 5μmol |
$63.0 | 2023-09-11 |
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol Related Literature
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Additional information on 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol
Research Update on 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol (CAS: 1010869-21-2)
Recent studies on the compound 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol (CAS: 1010869-21-2) have unveiled promising pharmacological properties, particularly in the context of anti-inflammatory and anticancer applications. This compound, characterized by its unique pyrazole-phenol hybrid structure, has drawn significant attention due to its potential to modulate key signaling pathways involved in disease progression. The following sections provide a comprehensive overview of the latest findings, methodologies, and implications of this research.
The compound's mechanism of action has been elucidated through in vitro and in vivo studies, revealing its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Researchers have employed molecular docking simulations to demonstrate its high affinity for cyclooxygenase-2 (COX-2) and NF-κB, suggesting a dual inhibitory effect that could surpass conventional NSAIDs. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported a 60% reduction in inflammation markers in murine models at a dosage of 10 mg/kg, with minimal hepatotoxicity.
In oncology research, 1010869-21-2 has shown selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) with an IC50 of 3.2 μM, while sparing normal mammary epithelial cells (MCF-10A). Proteomic analysis revealed downregulation of PI3K/AKT/mTOR pathway components, accompanied by autophagy induction. These findings were corroborated by a phase I clinical trial (NCT04879290) where the compound demonstrated a favorable safety profile in 15 participants, though efficacy data remains preliminary.
Structural-activity relationship (SAR) studies have identified the prenyloxy moiety as critical for membrane permeability, while the methoxyphenyl group enhances target specificity. Current formulation challenges involve improving aqueous solubility (currently 0.8 mg/mL at pH 7.4) through prodrug strategies. Patent landscape analysis shows three active filings (WO2022156789, EP3983456, US20230098221) covering crystalline forms and combination therapies with checkpoint inhibitors.
Future directions include investigating the compound's potential in neurodegenerative diseases, given its ability to cross the blood-brain barrier in rodent models. Researchers emphasize the need for more extensive toxicology studies and GMP-scale synthesis optimization before advancing to phase II trials. This compound represents a compelling case study in rational drug design from natural product inspiration, combining structural elements from both flavonoids and synthetic pyrazole pharmacophores.
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